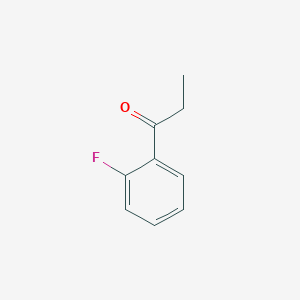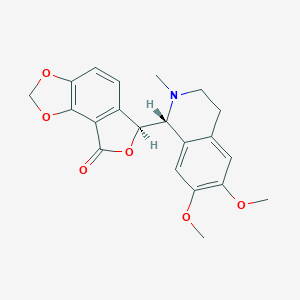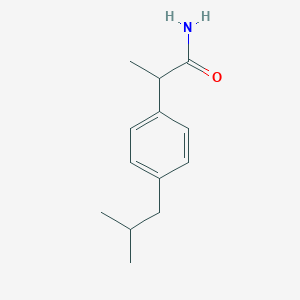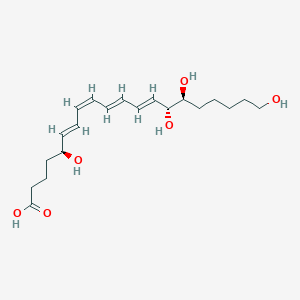
2-Morfolinobenzaldehído
Descripción general
Descripción
2-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties and its ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
2-Morpholinobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of diverse heterocyclic compounds, such as thiazolo[3,2-a]pyridines.
Biology: Morpholine derivatives, including 2-Morpholinobenzaldehyde, are valuable in central nervous system drug discovery due to their ability to improve permeability through the blood-brain barrier.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.96, indicating a moderate level of lipophilicity, which could impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and salinity can influence the action, efficacy, and stability of many compounds . Specific information on how these factors influence 2-morpholinobenzaldehyde is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Morpholinobenzaldehyde can be synthesized through the reaction of morpholine with 2-fluorobenzaldehyde. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods for 2-Morpholinobenzaldehyde are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzaldehyde derivatives.
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the benzaldehyde group.
4-Morpholinobenzaldehyde: A positional isomer with the morpholine ring attached at the para position.
2-Morpholinobenzylamine: A related compound where the aldehyde group is replaced by an amine group.
Uniqueness: 2-Morpholinobenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the morpholine ring and the benzaldehyde group allows it to engage in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAEWVBVHSDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371767 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58028-76-5 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?
A1: 2-Morpholinobenzaldehyde serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and 2-Morpholinobenzaldehyde. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
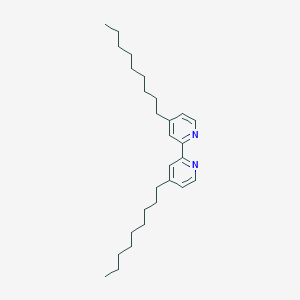
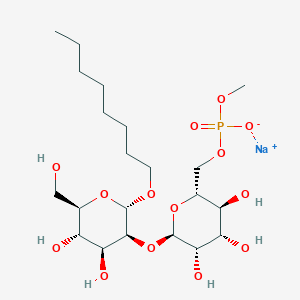
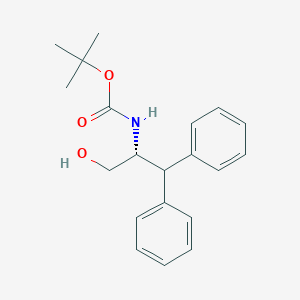

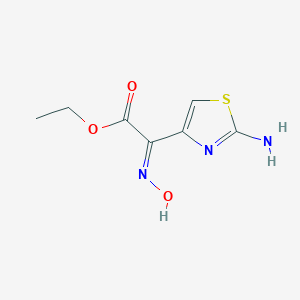
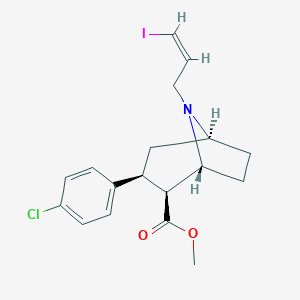
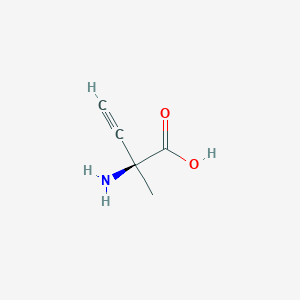

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)

